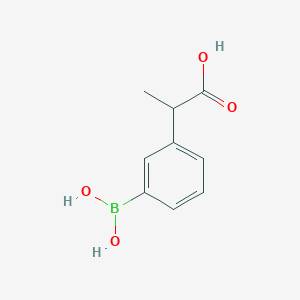

3-(1-Carboxy-ethyl)-phenyl boronic acid

Description

Evolution and Significance of Boronic Acids in Modern Chemical Research

The journey of boronic acids in chemical research has been one of expanding significance. Initially explored for their fundamental chemical properties, their role has grown exponentially, particularly with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, prominently features boronic acids and has become an indispensable tool for the formation of carbon-carbon bonds, which are fundamental to the construction of complex organic molecules. nbinno.com Beyond their utility in synthesis, the unique electronic and structural characteristics of boronic acids have led to their exploration in medicinal chemistry, materials science, and sensor technology. nih.govjapsonline.com

Unique Reactivity and Versatility of Arylboronic Acids

Arylboronic acids, a subclass of boronic acids where the boron atom is attached to an aromatic ring, exhibit a particularly rich and versatile reactivity. The boronic acid group can be readily transformed into a wide array of other functional groups, making them valuable synthetic intermediates. Their ability to participate in cross-coupling reactions allows for the facile construction of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. nbinno.com Furthermore, the boronic acid moiety can engage in reversible covalent interactions with diols, a property that has been extensively exploited in the development of sensors for saccharides and in drug delivery systems. nih.gov

Contextualizing "3-(1-Carboxy-ethyl)-phenyl boronic acid" within the Landscape of Functionalized Organoboron Compounds

"this compound" is a prime example of a bifunctional organoboron compound. It possesses two distinct functional groups: a boronic acid and a carboxylic acid. This dual functionality imparts unique properties and opens up avenues for applications that are not accessible to simpler, monofunctional phenylboronic acids. The boronic acid group retains its characteristic reactivity in cross-coupling reactions and its ability to interact with diols. Simultaneously, the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, and can influence the compound's solubility and biological interactions.

Below are some of the key physicochemical properties of this compound:

| Property | Value |

| Chemical Formula | C₉H₁₁BO₄ |

| Molecular Weight | 193.99 g/mol |

| Synonyms | [3-(2-carboxyethyl)phenyl]boronic acid |

| Physical Form | Solid |

This data is compiled from various chemical supplier databases.

Research Trajectories and Academic Relevance of Bifunctional Phenylboronic Acid Derivatives

The academic and industrial interest in bifunctional phenylboronic acid derivatives, such as "this compound," is on an upward trajectory. The presence of two distinct reactive sites on a single molecular scaffold allows for the construction of more complex and highly functionalized molecules. In the realm of medicinal chemistry, these compounds are being investigated as linkers in antibody-drug conjugates and as targeting moieties for drug delivery systems. nih.govsemanticscholar.org The boronic acid can selectively bind to sialic acid residues that are overexpressed on the surface of some cancer cells, while the carboxylic acid can be used to attach a therapeutic agent. japsonline.comjapsonline.com This targeted approach has the potential to increase the efficacy of cancer therapies while reducing side effects. nih.govnih.gov

Furthermore, the dual functionality is being explored in the development of advanced materials. The ability to form both covalent bonds via the carboxylic acid and reversible covalent bonds through the boronic acid allows for the creation of sophisticated polymer architectures and functional surfaces. Research in this area is focused on developing new synthetic methodologies to access a wider range of bifunctional phenylboronic acids and to fully exploit their unique properties in various applications. The ongoing exploration of these compounds promises to yield further innovations in both chemistry and biomedicine.

Properties

Molecular Formula |

C9H11BO4 |

|---|---|

Molecular Weight |

193.99 g/mol |

IUPAC Name |

2-(3-boronophenyl)propanoic acid |

InChI |

InChI=1S/C9H11BO4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6,13-14H,1H3,(H,11,12) |

InChI Key |

WLDYPKLHTYKAEK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)C(=O)O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Precursor Design for 3 1 Carboxy Ethyl Phenyl Boronic Acid

Established Synthetic Routes to Arylboronic Acids

The preparation of arylboronic acids is a cornerstone of modern synthetic chemistry. Several robust methods have been developed, each with distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Borylation Strategies

Palladium-catalyzed cross-coupling reactions, often termed Miyaura-Ishiyama borylation, represent one of the most powerful and versatile methods for synthesizing arylboronic esters from aryl halides or pseudohalides (like triflates). These esters are readily hydrolyzed to the corresponding boronic acids. This approach is celebrated for its high functional group compatibility and mild reaction conditions.

The general transformation involves the reaction of an aryl electrophile (Ar-X) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or the more atom-economical pinacol (B44631) borane (B79455) (HBpin), in the presence of a palladium catalyst and a base. A simplified, direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) (B₂(OH)₄) has also been developed, avoiding the need for intermediate ester isolation. The choice of ligand is crucial for catalytic efficiency, with bulky, electron-rich phosphines like SPhos and X-Phos often employed.

| Aryl Halide | Boron Source | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | B₂(OH)₄ | Pd₂(dba)₃ / XPhos | K₃PO₄ | EtOH/H₂O | 95 (as trifluoroborate) | |

| 4-Bromoacetophenone | HBpin | PdCl₂(dppf) | Et₃N | Dioxane | 98 | |

| 3-Iodobenzonitrile | B₂pin₂ | PdCl₂(dppf)·CH₂Cl₂ | KOAc | DMSO | 88 | |

| Methyl 4-bromobenzoate | B₂pin₂ | Pd(OAc)₂ / SPhos | KOAc | Dioxane | 91 |

Metal-Halogen Exchange Followed by Quenching with Borate (B1201080) Esters

A classic and fundamental route to arylboronic acids involves a metal-halogen exchange reaction. This method typically begins with an aryl bromide or iodide, which is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to form an aryllithium intermediate. This highly reactive organometallic species is then quenched with an electrophilic borate ester, most commonly trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to afford the final arylboronic acid.

Metal-Halogen Exchange: Ar-X + R-Li → Ar-Li + R-X (where X = Br, I)

Borylation: Ar-Li + B(OR')₃ → Ar-B(OR')₃⁻Li⁺

Hydrolysis: Ar-B(OR')₃⁻Li⁺ + H₃O⁺ → Ar-B(OH)₂

While powerful, this method's primary limitation is its poor compatibility with sensitive functional groups that can react with the strongly basic and nucleophilic organolithium reagent, such as esters, ketones, and acidic protons. An alternative involves using Grignard reagents (Ar-MgX), which can be more tolerant of certain functional groups. The development of lithiation-borylation sequences using lithium carbenoids has further expanded the stereocontrolled construction of complex molecules.

Electrophilic Aromatic Borylation Approaches

Direct borylation of aromatic C-H bonds offers a more atom-economical alternative to methods starting from pre-functionalized aryl halides. Transition-metal-catalyzed C-H activation is a leading strategy in this area, with iridium-based catalysts being particularly effective. These reactions typically employ a diboron reagent like B₂pin₂ and an iridium(I) complex with a bipyridine or phosphine (B1218219) ligand. A key feature of Ir-catalyzed borylation is its unique regioselectivity, which is primarily governed by steric factors, leading to borylation at the least hindered C-H position. This provides a complementary approach to traditional electrophilic aromatic substitution, which is controlled by electronic effects.

Beyond transition metal catalysis, direct electrophilic borylation can be achieved under metal-free conditions using highly electrophilic boron reagents. This can involve:

Friedel-Crafts type reactions: Using boron trihalides (e.g., BCl₃, BBr₃) with a strong Lewis acid like AlCl₃ to borylate electron-rich arenes.

Borenium cations: In-situ generated borenium cations, [L₂B]⁺, can act as potent electrophiles for the borylation of activated aromatic rings.

Non-classical electrophiles: Recent advances have utilized boron clusters as precursors for electrophiles capable of borylating even sterically hindered arenes.

These electrophilic methods are generally most effective for electron-rich aromatic and heteroaromatic substrates, with regioselectivity dictated by the electronic properties of the directing groups on the ring.

Specific Methodologies for Introducing the Carboxyethyl Moiety onto Phenylboronic Acid Scaffolds

Synthesizing the target molecule, 3-(1-Carboxy-ethyl)-phenyl boronic acid, requires a strategy to incorporate both the boronic acid and the carboxyethyl functional groups in the correct positions. This can be approached by either building upon a pre-existing phenylboronic acid core or by borylating a precursor that already contains the side chain.

Functionalization of Pre-formed Phenylboronic Acids

This strategy involves multi-step synthetic sequences starting from a commercially available, substituted phenylboronic acid. A plausible precursor would be (3-bromophenyl)boronic acid or its corresponding pinacol ester. The carboxyethyl side chain can be introduced using standard C-C bond-forming reactions.

For example, a Heck coupling reaction between (3-bromophenyl)boronic acid pinacol ester and an acrylate (B77674) ester (e.g., ethyl acrylate) could form the carbon skeleton. Subsequent catalytic hydrogenation of the resulting α,β-unsaturated ester would yield the saturated carboxyethyl side chain. Finally, hydrolysis of the ester would provide the desired carboxylic acid.

Hypothetical Synthetic Route:

Protection: Convert (3-bromophenyl)boronic acid to its pinacol ester to enhance stability and solubility.

Heck Coupling: React the pinacol ester with ethyl acrylate using a palladium catalyst.

Reduction: Hydrogenate the double bond of the resulting cinnamate (B1238496) derivative.

Hydrolysis: Saponify the ethyl ester to the carboxylic acid and hydrolyze the pinacol ester to the boronic acid.

This approach leverages the vast toolkit of cross-coupling chemistry and allows for modular construction. The functionalization of phenylboronic acid-containing nanoparticles via aqueous Suzuki–Miyaura coupling reactions demonstrates the robustness of the phenylboronic acid moiety to such transformations.

Synthesis from Carboxylic Acid Precursors via Decarboxylative Borylation

A more modern and convergent approach involves the direct conversion of a C-C bond to a C-B bond via decarboxylation. This strategy would begin with a precursor such as 2-(3-carboxyphenyl)propanoic acid. In this scenario, the carboxylic acid group on the aromatic ring is replaced with a boronic acid group.

This transformation is typically achieved by first converting the aryl carboxylic acid into a redox-active ester (RAE), such as an N-hydroxyphthalimide (NHP) ester. The RAE can then undergo decarboxylative borylation under either photocatalytic or transition-metal-catalyzed conditions. Nickel-catalyzed protocols have proven particularly effective for this purpose, enabling the coupling of RAEs with diboron reagents like B₂pin₂. This method is notable for its excellent functional group tolerance, allowing for the late-stage borylation of complex molecules.

| Carboxylic Acid Precursor | Key Functional Groups Tolerated | Catalyst | Boron Source | Yield of Boronate Ester (%) | Reference |

|---|---|---|---|---|---|

| Adamantane-1-carboxylic acid | Tertiary alkyl | NiCl₂·glyme | B₂pin₂ | 71 | |

| (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid | Boc-protected amine | NiCl₂·glyme | B₂pin₂ | 73 | |

| 4-Chlorobenzoic acid | Aryl chloride | Ni(cod)₂ | B₂pin₂ | 85 (as aryl boronate) | |

| Biotin | Urea, Thioether, Alcohol | NiCl₂·glyme | B₂pin₂ | 51 |

This decarboxylative strategy represents a powerful disconnection for accessing this compound, potentially offering a shorter and more efficient route compared to multi-step functionalization approaches.

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

The synthesis of arylboronic acids, including this compound, is a cornerstone of modern organic synthesis, largely due to their role in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. nih.gov Achieving high yields and purity requires careful optimization of several reaction parameters, including the choice of precursors, catalysts, bases, solvents, and temperature.

A common route to arylboronic acids involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a borate ester at low temperatures. nih.gov However, this method can sometimes result in low yields. nih.gov An alternative and widely used approach is the palladium-catalyzed Miyaura borylation, which couples an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). nih.govorganic-chemistry.org

Optimizing this process for a substrate like a halogenated precursor to this compound involves a systematic study of key variables. Influential factors that are typically analyzed include the palladium catalyst and its associated ligand, the base employed, the reaction solvent, and the temperature. nih.gov For instance, the use of bulky, electron-rich phosphine ligands can enhance catalytic activity, while the choice of base (e.g., potassium carbonate vs. potassium 2-ethyl hexanoate) can significantly impact reaction efficiency by influencing the catalytic cycle. organic-chemistry.org Temperature control is also crucial; while higher temperatures can increase reaction rates, they may also lead to undesired side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. nih.govresearchgate.net

The following interactive table illustrates a hypothetical optimization study for the final borylation step in the synthesis of this compound, based on established principles for related transformations. nih.govresearchgate.net

Table 1: Hypothetical Optimization of Miyaura Borylation

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 78 |

| 3 | PdCl₂(dppf) (2) | - | KOAc | DMSO | 100 | 72 |

| 4 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene | 100 | 85 |

| 5 | Pd(OAc)₂ (1) | SPhos | K₃PO₄ | Toluene | 100 | 92 |

Derivatization Strategies and Post-Synthetic Modifications of the Phenyl, Carboxyethyl, and Boronic Acid Moieties

Post-synthetic modification allows for the diversification of the core structure of this compound, enabling the synthesis of a library of analogs for various applications. rsc.orgnih.gov This can be achieved by targeting the three principal functional regions of the molecule: the phenyl ring, the carboxyethyl side chain, and the boronic acid group.

Modifications of the Phenyl Moiety

The phenyl ring is amenable to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgbyjus.com The existing substituents—the boronic acid (or its derivatives like trifluoroborate) and the carboxyethyl group—will influence the position of the incoming electrophile. The trifluoroborate group (BF₃K) is known to be an activating group that directs incoming electrophiles to the ortho and para positions relative to the boron atom. researchgate.netacs.org

Common SEAr reactions include:

Halogenation: Introduction of bromine or chlorine using a Lewis acid catalyst. byjus.com

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric and sulfuric acids. byjus.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although these reactions can sometimes be limited by the deactivating nature of the carboxylic acid group. masterorganicchemistry.com

Modifications of the Carboxyethyl Moiety

The carboxyethyl group offers a versatile handle for derivatization, primarily through reactions of the carboxylic acid. cd-bioparticles.com

Esterification: The carboxylic acid can be converted to a wide range of esters by reacting with alcohols under acidic conditions. This modification can alter the molecule's solubility and polarity.

Amidation: Reaction with amines, often activated by coupling agents, yields amides. This is a common strategy in medicinal chemistry to form stable, neutral analogs. rsc.orgresearchgate.net

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like borane or lithium aluminum hydride, providing a different functional group for further modification. nih.gov

Modifications of the Boronic Acid Moiety

The boronic acid group itself is highly reactive and can be transformed into various other functional groups or used as a protecting group. chemicalbook.com

Boronate Ester Formation: Boronic acids readily and reversibly react with diols, such as pinacol, to form cyclic boronate esters. chemicalbook.com This is often done to protect the boronic acid group or to improve its stability and handling characteristics. nih.gov

Conversion to Trifluoroborate Salts: Reaction with potassium hydrogen fluoride (B91410) (KHF₂) converts the boronic acid to a more stable potassium aryltrifluoroborate salt (Ar-BF₃K). nih.gov

Hydroxylation: Under specific oxidative conditions, often using a copper catalyst and air as the oxidant, the boronic acid can be converted into a hydroxyl group (phenol). acs.org

Amination: The C-B bond can be converted to a C-N bond to form anilines, using specific reagents and catalytic systems. nih.gov

Azidation: Copper-catalyzed reactions can transform the boronic acid into an aryl azide, which is a versatile precursor for click chemistry reactions. nih.gov

These derivatization strategies highlight the chemical versatility of this compound, allowing for its tailored modification to produce a diverse range of functionalized molecules.

Chemical Reactivity and Mechanistic Elucidation of 3 1 Carboxy Ethyl Phenyl Boronic Acid

Lewis Acidity and Coordination Chemistry of the Boron Center

Boronic acids are a class of organoboron compounds that function as mild Lewis acids. wikipedia.org This acidity arises from the electron-deficient nature of the boron atom, which is sp²-hybridized and possesses a vacant p-orbital perpendicular to the plane of its three substituents. wiley-vch.deacs.org This empty orbital allows the boron atom to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, leading to a change in coordination from trigonal planar to a more stable tetrahedral boronate species. nih.govnih.gov

The Lewis acidity of the boron center in arylboronic acids is significantly influenced by the electronic nature of the substituents on the phenyl ring. nih.gov Electron-withdrawing groups increase the acidity (lowering the pKa value) by delocalizing the negative charge that develops on the boron atom upon formation of the tetrahedral boronate anion. Conversely, electron-donating groups decrease acidity (raising the pKa). nih.govnih.gov The 1-carboxy-ethyl group at the meta position of the phenyl ring acts as an electron-withdrawing group, thereby enhancing the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. nih.gov

The coordination chemistry of the boron center is central to its reactivity. In aqueous solution, it exists in a pH-dependent equilibrium between the neutral, trigonal planar acid and the anionic, tetrahedral boronate form. nih.gov This ability to accept a lone pair of electrons and change geometry is fundamental to its interactions with other molecules, particularly those containing Lewis basic sites. nih.gov

| Substituent (at meta- or para- position) | pKa Value | Electronic Effect |

|---|---|---|

| p-OCH₃ | 9.25 | Electron-Donating |

| p-CH₃ | 9.03 | Electron-Donating |

| -H (Unsubstituted) | 8.83 | Neutral |

| m-COOH | ~8.1 (estimated for boronic acid moiety) | Electron-Withdrawing |

| p-Cl | 8.38 | Electron-Withdrawing |

| p-NO₂ | 7.06 | Strongly Electron-Withdrawing |

Interactions and Synergistic Effects Between the Boronic Acid and Carboxyl Groups

Intramolecular coordination between a boronic acid and a suitably positioned functional group can lead to the formation of a cyclic structure. For instance, ortho-substituted carboxyphenylboronic acids can readily form a five-membered ring known as a boralactone. This intramolecular esterification involves the carboxyl group acting as an internal Lewis base ligand for the boron atom.

However, in 3-(1-Carboxy-ethyl)-phenyl boronic acid, the functional groups are in a meta relationship. The formation of a stable intramolecular ring from this position is sterically hindered and generally not observed. The required ring size would be large and energetically unfavorable compared to intermolecular interactions, such as dimer formation through hydrogen bonding, which is a common structural motif for boronic acids in the solid state. wiley-vch.de

The boron-carbon (B-C) bond in arylboronic acids is a key feature that enables their widespread use in synthetic organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govacs.org The reactivity of the B-C bond is influenced by the electronic environment of the molecule. The electron-withdrawing nature of the 1-carboxy-ethyl substituent affects the polarization of the B-C bond. This electronic effect can influence the rate-determining transmetalation step in cross-coupling reactions, where the organic group is transferred from boron to the palladium catalyst. nih.gov While organoboron reagents are valued for their utility in forming carbon-carbon and carbon-heteroatom bonds, the specific reactivity must be considered in the context of the substituents present. acs.orgacs.org

This compound is a dibasic acid, possessing two distinct acidic protons that dissociate at different pH values.

Carboxylic Acid Proton: The proton of the carboxyl group is the more acidic of the two. For the related 3-carboxyphenylboronic acid, the predicted pKa is approximately 4.21. chemicalbook.com Therefore, at physiological pH (~7.4), this group will be predominantly in its deprotonated, anionic carboxylate form (-COO⁻).

Boronic Acid Proton: The boronic acid moiety acts as a Lewis acid, and its acidity is described by the equilibrium of the trigonal acid with the tetrahedral boronate anion. nih.gov The electron-withdrawing effect of the meta-substituent lowers the pKa of the boronic acid group compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). nih.gov This means it becomes a stronger Lewis acid and will convert to its anionic boronate form at a lower pH.

| pH Range | Carboxyl Group State | Boronic Acid Group State | Overall Charge |

|---|---|---|---|

| pH < 4 | -COOH (Protonated) | -B(OH)₂ (Neutral) | Neutral |

| 4 < pH < 8 | -COO⁻ (Deprotonated) | -B(OH)₂ (Neutral) | -1 |

| pH > 8 | -COO⁻ (Deprotonated) | -B(OH)₃⁻ (Anionic) | -2 |

Reaction Pathways Involving the Boronic Acid Moiety

A hallmark of boronic acids is their ability to form reversible covalent bonds with molecules containing vicinal diol (1,2-diol) or 1,3-diol functionalities. nih.govmdpi.com This reaction is a condensation that results in the formation of a stable five- or six-membered cyclic boronate ester, respectively, with the release of water molecules. nih.govresearchgate.net This interaction is highly pH-dependent, with the stability of the boronate ester complex generally increasing at pH values near or above the pKa of the boronic acid, where the more reactive tetrahedral boronate species is favored. researchgate.net

The enhanced Lewis acidity of the boron center in this compound facilitates the formation of these boronate esters. Studies on substituted phenylboronic acids have shown that electron-withdrawing groups increase the stability constants of the resulting diol esters. acs.orgresearchgate.netnih.gov This property is the foundation for the use of boronic acids in creating sensors for saccharides (which are rich in diol groups), for bioconjugation, and in the development of materials that can respond to changes in pH or glucose concentration. researchgate.netwur.nl The interaction is not limited to diols; boronic acids can also form reversible complexes with other Lewis bases like α-hydroxy carboxylic acids, amines, and other nucleophilic groups. researchgate.netnih.govresearchgate.net

| Phenylboronic Acid Derivative | Substituent Effect | log K (at pH 7.4) |

|---|---|---|

| 4-Methoxyphenylboronic acid | Electron-Donating | 2.31 |

| Phenylboronic acid | Neutral | 2.62 |

| 3-Carboxyphenylboronic acid | Electron-Withdrawing | 2.93 |

| 3,5-Dichlorophenylboronic acid | Strongly Electron-Withdrawing | 3.58 |

Transmetallation Reactions with Transition Metals

The boronic acid functionality of this compound is a key reactive site, particularly in the context of transition metal-catalyzed cross-coupling reactions. The most notable of these is the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orglibretexts.org This reaction involves the transmetallation of the organic group from the boron atom to a transition metal catalyst, typically palladium. libretexts.orgnih.gov

The widely accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetallation, and reductive elimination. libretexts.orgresearchgate.net

Oxidative Addition : An active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. libretexts.orgresearchgate.net

Transmetallation : This is the crucial step where the 3-(1-carboxy-ethyl)-phenyl group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, KF). The base converts the neutral boronic acid into a more nucleophilic boronate species (ate complex). wikipedia.orgorganic-chemistry.org This boronate complex then reacts with the Pd(II) intermediate, displacing the halide and forming a new organopalladium species with the 3-(1-carboxy-ethyl)-phenyl group attached to the palladium. researchgate.net Low-temperature NMR studies have identified the formation of pre-transmetallation intermediates containing Pd-O-B linkages, which can be either a tetracoordinate boronate complex or a tricoordinate boronic acid complex. researchgate.net

Reductive Elimination : The newly formed organopalladium intermediate undergoes reductive elimination, where the two organic groups (the one from the original halide and the 3-(1-carboxy-ethyl)-phenyl group) couple to form the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgresearchgate.net

The presence of the carboxyethyl group on the phenyl ring can influence the electronic properties of the molecule, but the fundamental reactivity of the boronic acid in transmetallation processes is retained. This allows this compound to serve as a versatile building block in organic synthesis for the construction of complex biaryl structures and other substituted aromatic compounds. nih.gov

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Pd(0) catalyst, Aryl-Pd(II)-Halide complex |

| Transmetallation | The organic group is transferred from the activated boronate to the Pd(II) center. | Aryl-boronate complex, Diaryl-Pd(II) complex |

| Reductive Elimination | The coupled organic product is released, regenerating the Pd(0) catalyst. | Biaryl product, Pd(0) catalyst |

Oxidative Transformations and Stability Considerations

A significant aspect of boronic acid chemistry is their susceptibility to oxidation. digitellinc.com Under oxidative conditions, the carbon-boron bond can be cleaved and replaced with a carbon-oxygen bond, a process known as oxidative deboronation. This typically transforms the aryl boronic acid into the corresponding phenol (B47542).

The mechanism of oxidation involves the attack of an oxidizing agent, such as hydrogen peroxide (H₂O₂), on the empty p-orbital of the boron atom. This forms a boronate intermediate which then undergoes a 1,2-migration of the aryl group from the boron to the oxygen atom. Subsequent hydrolysis of the resulting boronic ester yields the phenol and boric acid.

However, the stability of this compound towards oxidation is significantly enhanced by the presence of the pendant carboxyethyl group. pnas.org Research has shown that a carboxyl group can act as an intramolecular ligand for the boron atom, forming a stable cyclic structure known as a boralactone. pnas.orgnih.gov This intramolecular coordination diminishes the electron density on the boron atom. nih.gov The rate-limiting step in the oxidation of a boronic acid is believed to be the migration of the carbon from boron to oxygen, during which the boron becomes more electron deficient. By pre-emptively reducing the electron density at the boron center through intramolecular ligation, the boralactone structure disfavors the formation of the electron-deficient transition state, thereby slowing the rate of oxidation. pnas.orgnih.gov Studies have demonstrated that this can increase the oxidative stability by as much as 10,000-fold compared to simple phenylboronic acid. pnas.orgnih.gov

This enhanced stability is a crucial feature, making this compound and similar compounds more robust and suitable for applications in environments where oxidative species may be present, such as in biological systems. digitellinc.comresearchgate.net

| Structural Feature | Effect on Oxidative Stability | Mechanism |

|---|---|---|

| Unsubstituted Phenyl Ring | Low | Susceptible to oxidative deboronation by reactive oxygen species. |

| Electron-withdrawing groups on ring | Slight increase | Reduces electron density on the C-B bond, slightly disfavoring oxidation. |

| Intramolecular Carboxyl Coordination (Boralactone formation) | High (up to 10,000x increase) | Reduces electron density on boron, destabilizing the rate-limiting transition state for oxidation. pnas.orgnih.gov |

Reactivity of the Carboxyethyl Group in the Presence of the Boronic Acid Functionality

Esterification and Amidation Reactivity

The carboxyethyl group of this compound exhibits the typical reactivity of a carboxylic acid, readily undergoing reactions such as esterification and amidation.

Esterification can be achieved through standard methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net

Amidation , the formation of an amide bond by reacting the carboxylic acid with an amine, is particularly noteworthy in the context of this molecule. While standard coupling reagents can be used, arylboronic acids themselves have been found to be effective catalysts for the direct amidation of carboxylic acids. rsc.orgrsc.org This catalytic activity arises from the ability of the boronic acid to activate the carboxylic acid. The proposed mechanism involves the formation of a reactive acyloxyboronic acid intermediate (a mixed anhydride) from the reaction between the carboxylic acid and the boronic acid catalyst. rsc.org This intermediate is then susceptible to nucleophilic attack by an amine to form the amide, regenerating the boronic acid catalyst. The removal of water is crucial to drive the reaction to completion. rsc.org

In the case of this compound, the boronic acid moiety can potentially catalyze the amidation of its own carboxyethyl group in an intermolecular fashion, or it can catalyze the reaction with an external amine. This self-catalytic potential makes it an interesting substrate for synthesizing a variety of amide derivatives under mild conditions, potentially avoiding the need for additional coupling agents. orgsyn.orgresearchgate.net

Interactions with Other Functional Groups

The bifunctional nature of this compound allows for significant interactions between its two key functional groups. The most prominent of these is the intramolecular B-O coordination between the boron atom of the boronic acid and an oxygen atom of the carboxyl group.

Beyond intramolecular interactions, the functional groups can also engage in intermolecular interactions . For example, the boronic acid can form intermolecular B-N dative bonds with amine-containing molecules. nih.govacs.org Similarly, the carboxylic acid group can participate in hydrogen bonding with other molecules, including other molecules of this compound, potentially leading to the formation of dimers or larger aggregates. These intermolecular forces play a significant role in the solid-state structure and solution-phase behavior of the compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "3-(1-Carboxy-ethyl)-phenyl boronic acid" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and boron (¹¹B) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the acidic protons of the carboxylic acid and boronic acid moieties. The aromatic protons would typically appear as a complex multiplet in the downfield region (approximately 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dependent on the substitution pattern of the phenyl ring. The methine proton of the ethyl group would likely be observed as a quartet, coupled to the adjacent methyl protons. The methyl protons would, in turn, appear as a doublet. The chemical shifts of the acidic protons from the carboxylic acid and boronic acid groups are often broad and can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the methine carbon, and the methyl carbon of the ethyl group. The aromatic carbons would resonate in the typical range of 120-140 ppm, with the carbon atom attached to the boron atom (ipso-carbon) often showing a broader signal due to quadrupolar relaxation of the boron nucleus. The carbonyl carbon would appear further downfield, typically above 170 ppm.

¹¹B NMR Spectroscopy: Boron-11 NMR is particularly informative for characterizing the boronic acid functional group. The chemical shift of the ¹¹B nucleus is sensitive to the hybridization and coordination state of the boron atom. For a trigonal planar (sp² hybridized) boronic acid, a single, often broad, resonance is expected in the range of +27 to +30 ppm in neutral to acidic solutions. Upon formation of a tetrahedral (sp³ hybridized) boronate ester or adduct, for instance, by reaction with a diol or in a basic medium, this signal would shift significantly upfield to a range of approximately +5 to +15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 (multiplet) | 120 - 140 |

| C-B (ipso) | - | ~135 (broad) |

| -CH(COOH)- | Quartet | ~45-55 |

| -CH₃ | Doublet | ~15-25 |

| -COOH | Broad singlet | >170 |

| -B(OH)₂ | Broad singlet | - |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of "this compound" and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For "this compound" (C₉H₁₁BO₄), the expected monoisotopic mass would be a key piece of data for its confirmation.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for boronic acids. In ESI-MS, the deprotonated molecule [M-H]⁻ is often observed in negative ion mode. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation pattern of phenylboronic acids often involves cleavage of the C-B bond and losses of water or other small neutral molecules. For "this compound," characteristic fragmentation pathways would likely include the loss of the carboxylic acid group (as CO₂) and the ethyl group.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₁BO₄ |

| Monoisotopic Mass | 194.0750 u |

| Common ESI-MS Ion (Negative Mode) | [M-H]⁻ at m/z 193.0672 |

| Potential Fragmentation Pathways | Loss of H₂O, Loss of CO₂, Cleavage of the ethyl group |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound" and the nature of intermolecular interactions, such as hydrogen bonding.

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of both the boronic acid and carboxylic acid groups, likely broadened due to extensive hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong absorption band around 1700-1750 cm⁻¹. The B-O stretching vibrations are typically observed in the 1300-1400 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, which can be useful for structural confirmation. The symmetric B-O stretching vibration may also be Raman active.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| C=O Stretch | 1700-1750 | Moderate |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| B-O Stretch | 1300-1400 | Moderate |

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Networks

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of "this compound" would reveal detailed information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

Crucially, this technique would elucidate the intricate network of hydrogen bonds that are expected to dominate the crystal packing. Phenylboronic acids are known to form dimeric structures in the solid state through hydrogen bonding between their boronic acid groups. The presence of the carboxylic acid group in "this compound" introduces additional hydrogen bond donors and acceptors, likely leading to more complex and extended hydrogen-bonding motifs, such as chains or sheets. The analysis of these networks is vital for understanding the supramolecular chemistry of the compound.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS considerations)

Chromatographic techniques are essential for assessing the purity of "this compound" and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of boronic acids. A C18 column with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or acetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point for method development. Detection is typically achieved using a UV detector, as the phenyl group provides strong chromophoric activity. The retention time of the compound can be used for its identification, and the peak area can be used for quantification to determine purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of boronic acids by GC can be challenging due to their polarity and thermal lability. They often require derivatization to increase their volatility and thermal stability. Common derivatization agents include silylating agents or diols to form more stable boronate esters. The resulting derivatives can then be analyzed by GC-MS, providing both separation and mass spectrometric identification.

Table 4: Chromatographic Conditions for Purity Assessment

| Technique | Typical Column | Mobile/Carrier Phase | Detection | Considerations |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol with acid modifier | UV | Good for purity assessment and quantification. |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry | Requires derivatization for volatility and stability. |

Electrochemical Methods for Redox Behavior and Sensing Applications

Electrochemical methods can be employed to investigate the redox properties of "this compound" and to explore its potential in sensing applications. While the phenylboronic acid moiety itself is not typically redox-active within the common potential windows, its interaction with redox-active species can be monitored.

Techniques like cyclic voltammetry (CV) can be used to study the electrochemical behavior of the compound, particularly its interaction with catechols and other diol-containing molecules. The binding of these molecules to the boronic acid can alter the redox properties of the bound species, leading to a measurable change in the electrochemical signal. This principle is the basis for many electrochemical sensors that utilize phenylboronic acids as recognition elements for sugars, glycoproteins, and other biologically important diols. The carboxylic acid group in "this compound" could also influence its electrochemical behavior and its interactions at electrode surfaces.

Theoretical and Computational Studies of 3 1 Carboxy Ethyl Phenyl Boronic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule and the energy associated with different spatial orientations.

The geometry of 3-(1-Carboxy-ethyl)-phenyl boronic acid is complex, with several rotatable bonds that give rise to various conformers. The most significant rotations are around the C-B bond, connecting the phenyl ring and the boronic acid group, and the C-C bond of the ethyl-carboxy substituent. The orientation of the hydroxyl groups of the boronic acid moiety also contributes to the conformational landscape. mdpi.com Computational studies on similar phenylboronic acids have shown that the rotation of the B(OH)₂ group relative to the phenyl ring has a notable energy barrier. mdpi.com For phenylboronic acid itself, this barrier is approximately 17.5 kJ·mol⁻¹. mdpi.com The presence of substituents on the phenyl ring can influence this barrier. nih.gov

For this compound, the most stable conformers would likely involve specific orientations of the boronic acid and the carboxy-ethyl groups to minimize steric hindrance and potentially form intramolecular hydrogen bonds. The hydroxyl groups of the boronic acid can exist in syn and anti conformations relative to the phenyl ring, leading to different energy minima. mdpi.com It is computationally predicted that for many substituted phenylboronic acids, the most stable conformation is planar, with the boronic acid group lying in the same plane as the phenyl ring. researchgate.net However, crystal structures often show a twisted conformation due to intermolecular interactions in the solid state. mdpi.com

Table 1: Predicted Torsional Barriers for Phenylboronic Acid Analogues

| Compound | Rotational Barrier (kcal/mol) | Method of Calculation |

|---|---|---|

| Phenylboronic Acid | 4.18 | G3 Level of Theory |

| p-methylphenylboronic acid | 3.7 | G3 Level of Theory |

| p-aminophenylboronic acid | 4.1 | G3 Level of Theory |

| p-hydroxyphenylboronic acid | 3.5 | G3 Level of Theory |

Note: Data is for illustrative purposes based on similar compounds. Specific values for this compound require dedicated computational studies.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing boronic acid group and the carboxy-ethyl substituent. The distribution of electron density across the molecule can be analyzed using methods like Natural Bond Orbital (NBO) analysis. The boron atom is electrophilic, and the oxygen atoms of the boronic acid and carboxyl group are nucleophilic.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides a measure of the molecule's chemical stability and reactivity. For substituted phenylboronic acids, this energy gap is typically in the range of 5-6 eV. longdom.orglongdom.org The presence of the carboxy-ethyl group at the meta position will influence the electronic properties of the phenyl ring and, consequently, the HOMO-LUMO gap.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving boronic acids.

Boronic acids are well-known for their participation in various organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov Theoretical calculations can map out the energy profile of such reactions, identifying intermediates and transition states. For instance, in the amidation reaction between a carboxylic acid and an amine catalyzed by a boronic acid, computational studies have shown that the formation of an acyloxyboronic acid intermediate is a key step. rsc.org The energy barrier for the subsequent C-N bond formation can then be calculated to determine the rate-determining step. rsc.org

Table 2: Calculated Activation Energies for a Model Boronic Acid Catalyzed Reaction

| Reaction Step | Intermediate/Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Formation of Acyloxyboronic Acid | Intermediate 1 | Kinetically facile |

| C-N Bond Formation | Transition State 1 | Rate-determining step |

Note: This is a generalized profile. The specific energetic landscape for reactions involving this compound would depend on the reactants and conditions.

The presence of the carboxyl group in this compound can significantly influence its reactivity. The carboxyl group can act as an internal catalyst or a directing group in certain reactions. For example, it could potentially coordinate with the boron atom or a metal catalyst, altering the reaction pathway and selectivity. Computational models can be used to explore these possibilities by comparing the energetic profiles of reaction pathways with and without the participation of the carboxyl group. The acidity of the carboxyl group, which can be predicted computationally, will also play a crucial role in its reactivity, especially in acid-base catalyzed reactions. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts, and vibrational frequencies (IR and Raman). researchgate.net These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For instance, the ¹H and ¹³C NMR chemical shifts of this compound can be calculated and compared to experimentally obtained spectra to confirm the molecular structure. acs.org Similarly, the calculated vibrational frequencies can be correlated with the peaks in the experimental IR and Raman spectra to assign the vibrational modes of the molecule. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the behavior of molecules in solution, providing insights into dynamic processes that are often difficult to capture through experimental methods alone. For this compound, while specific MD simulation studies are not extensively documented in the public domain, the behavior of related phenylboronic acid derivatives in solution has been a subject of computational investigation. iaea.org These studies help in constructing a theoretical framework for understanding its solution-phase dynamics, conformational preferences, and the nature of its interactions with solvent molecules.

MD simulations for a molecule like this compound would typically involve defining a force field, such as AMBER, to describe the interatomic forces. iaea.org The molecule would be placed in a simulation box filled with a chosen solvent, often water, to mimic physiological or experimental conditions. The simulation then tracks the positions and velocities of all atoms over time by numerically solving Newton's equations of motion, generating a trajectory that reveals the molecule's behavior.

Key areas of investigation in such simulations would include:

Conformational Analysis: The ethyl-carboxy side chain and the boronic acid group have rotational freedom. MD simulations can explore the potential energy surface to identify the most stable conformers in solution. Studies on similar phenylboronic acids have shown that the orientation of the hydroxyl groups on the boron atom can exist in different arrangements, such as syn and anti conformations, and the planarity with the phenyl ring is a critical factor. nih.govresearchgate.net

Solvation and Hydration Shell: The simulations would detail the arrangement of solvent molecules around the solute. The carboxylic acid and boronic acid moieties are expected to be strong hydrogen bond donors and acceptors, leading to a structured hydration shell. Understanding this solvent organization is crucial for predicting solubility and reactivity.

Intermolecular Aggregation: Phenylboronic acids are known to form aggregates, particularly dimers or trimers (boroxines), in solution and in the solid state. escholarship.orgwikipedia.org MD simulations can predict the propensity of this compound to self-associate in solution, calculating the free energy of dimerization and characterizing the structure of these aggregates. The interplay between solute-solute and solute-solvent interactions governs this behavior.

The following table summarizes the typical parameters and objectives for a hypothetical MD simulation of this compound.

| Simulation Parameter | Description | Objective |

| Force Field | A set of parameters (e.g., AMBER, CHARMM) to calculate potential energy. | To accurately model the atomic interactions of the boronic acid and carboxyl groups. |

| Solvent Model | Explicit water models (e.g., TIP3P, SPC/E) in a periodic boundary box. | To simulate the aqueous environment and study hydration effects. |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature). | To mimic laboratory conditions (e.g., 300 K, 1 atm). |

| Simulation Time | Nanoseconds to microseconds. | To allow for sufficient sampling of conformational space and intermolecular events. |

| Analysis | RMSD, RDF, hydrogen bond analysis, free energy calculations. | To quantify conformational stability, solvation structure, and the thermodynamics of aggregation. |

Such computational studies are invaluable for interpreting experimental data and for designing new molecules with tailored properties for applications in materials science and medicinal chemistry. iaea.org

Studies on Hydrogen Bonding and Non-Covalent Interactions within the Compound and with External Reagents

The boronic acid and carboxylic acid functional groups in this compound make it a versatile participant in hydrogen bonding and other non-covalent interactions. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to analyze these interactions in detail. researchgate.netlongdom.org

Intramolecular and Intermolecular Hydrogen Bonding: In the solid state, phenylboronic acid and its derivatives commonly form extensive hydrogen-bonded networks. wikipedia.org The most prevalent motif is the formation of centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between the boronic acid groups of two separate molecules. researchgate.netnih.gov It is highly probable that this compound would exhibit similar dimeric structures. Furthermore, the carboxylic acid group introduces additional possibilities for hydrogen bonding, potentially forming dimers with other carboxyl groups or creating extended chains by interacting with the boronic acid moieties of neighboring molecules.

Computational studies on related molecules, such as 4-carboxy-3-fluorophenylboronic acid, have been used to calculate the stability of such dimers and analyze the geometry of the hydrogen bonds. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is one such method used to characterize the strength and nature of these bonds. researchgate.net

The table below presents typical hydrogen bond geometries observed in the crystal structures of related carboxyphenylboronic acids, which can serve as a model for this compound. researchgate.netnih.gov

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| Boronic Acid Dimer | O—H···O | ~ 0.85 | ~ 1.80 | ~ 2.65 | ~ 170 |

| Carboxyl-Boronic Acid | O—H···O | ~ 0.84 | ~ 1.82 | ~ 2.66 | ~ 175 |

| Carboxylic Acid Dimer | O—H···O | ~ 1.03 | ~ 1.63 | ~ 2.65 | ~ 172 |

Non-Covalent Interactions with External Reagents: The ability of boronic acids to form reversible covalent bonds with cis-diols is a well-established interaction crucial for their application as sensors and in affinity chromatography. mdpi.comnih.gov Beyond this, non-covalent interactions play a significant role in molecular recognition. Studies involving co-crystallization of 3-carboxyphenylboronic acid with molecules like theophylline (B1681296) have revealed a network of interactions, including O—H⋯O and O—H⋯N hydrogen bonds, as well as π–π stacking between the aromatic rings. nih.gov The angle between the phenyl and purine (B94841) mean planes in this co-crystal was found to be 4.52(5)°. nih.gov

Furthermore, boronic acids can engage in interactions with proteins. nih.gov Phenylboronic acid has been shown to form stable, non-covalent complexes with amino phenolic compounds, which can enhance fluorescence for protein labeling. nih.gov The interaction often involves coordination with nitrogen and oxygen atoms on the external reagent, forming stable cyclic complexes. nih.govnih.gov The study of these non-covalent forces is critical for the rational design of boronic acid-based drugs and diagnostic tools. Computational docking and simulation studies can predict the binding modes and affinities of this compound with biological targets like enzymes or glycoproteins. nih.govlsu.edu

Applications in Advanced Organic Synthesis

Cross-Coupling Reactions Involving the Phenylboronic Acid Moiety

The phenylboronic acid group is a cornerstone of transition metal-catalyzed cross-coupling reactions, enabling the formation of new chemical bonds with high efficiency and selectivity. 3-(1-Carboxy-ethyl)-phenyl boronic acid serves as a versatile coupling partner, introducing a substituted phenyl ring into a variety of molecular scaffolds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. In this context, this compound acts as the organoboron nucleophile, transferring its substituted phenyl group to the catalytic cycle. The reaction typically involves a Pd(0) catalyst, a base, and a suitable solvent. The presence of the carboxylic acid group can influence the reaction conditions, potentially affecting solubility and the choice of base. tcichemicals.com The reaction is highly valued for its tolerance of a wide range of functional groups on both coupling partners. researchgate.netnih.gov

The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate the transmetalation step.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide Partner | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 2-(3-(4-methoxyphenyl)phenyl)propanoic acid | 92 |

| 2 | 1-Iodonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | 2-(3-(naphthalen-1-yl)phenyl)propanoic acid | 88 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-(3-(pyridin-2-yl)phenyl)propanoic acid | 85 |

Note: The data in this table is illustrative of typical Suzuki-Miyaura reactions and does not represent experimentally verified results for this specific compound.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a bond between a carbon atom and a heteroatom (typically nitrogen or oxygen). nih.govrsc.org It provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. In this reaction, this compound can be coupled with amines, anilines, alcohols, or phenols to form the corresponding N-aryl or O-aryl products. organic-chemistry.orgnih.gov

A key advantage of the Chan-Lam coupling is that it often proceeds under mild conditions, frequently at room temperature and open to the air, using a copper catalyst such as copper(II) acetate. organic-chemistry.orgnih.gov The reaction scope is broad, accommodating a variety of N-H and O-H containing compounds. organic-chemistry.org The mechanism is thought to involve transmetalation of the aryl group from boron to a Cu(II) species, which then undergoes oxidative coupling and reductive elimination to furnish the product.

Table 2: Representative Chan-Lam Coupling Reactions

| Entry | Nucleophile | Copper Source | Product | Bond Formed |

|---|---|---|---|---|

| 1 | Aniline | Cu(OAc)₂ | 2-(3-(phenylamino)phenyl)propanoic acid | C-N |

| 2 | Phenol (B47542) | Cu(OTf)₂ | 2-(3-phenoxyphenyl)propanoic acid | C-O |

| 3 | Benzylamine | CuI | 2-(3-(benzylamino)phenyl)propanoic acid | C-N |

Note: The data in this table is illustrative of typical Chan-Lam couplings and does not represent experimentally verified results for this specific compound.

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms carbon-carbon bonds by reacting a thioester with a boronic acid. wikipedia.org This transformation is typically catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), under neutral conditions. wikipedia.orgresearchgate.net

In this reaction, this compound can be used to synthesize ketones by coupling with various thioesters. nih.gov This method is particularly valuable for preparing highly functionalized ketones that may be sensitive to the basic conditions of other coupling reactions. researchgate.net The reaction proceeds through a distinct mechanism where the copper(I) salt is believed to facilitate the transmetalation step. The scope of the reaction is broad, tolerating many functional groups on both the boronic acid and the thioester partner. nih.gov

Catalytic Roles of this compound

Beyond its role as a stoichiometric reagent in cross-coupling, this compound has the potential to act as a catalyst itself, owing to the Lewis acidity of the boron atom and the Brønsted acidity of the carboxylic acid group.

Boronic acids are known to be effective Lewis acid catalysts for a variety of organic transformations. nih.govrsc.org The empty p-orbital on the sp²-hybridized boron atom allows it to accept a lone pair of electrons from a Lewis base, such as the oxygen of a carbonyl group or an alcohol. This interaction activates the substrate towards nucleophilic attack. acs.org

This compound can catalyze reactions such as amidations, esterifications, and aldol-type reactions by activating carboxylic acids or carbonyl compounds. rsc.org The presence of the adjacent carboxylic acid group can potentially modulate the Lewis acidity of the boron center or participate in the reaction mechanism through intramolecular hydrogen bonding or coordination, leading to unique reactivity or selectivity. ualberta.ca This bifunctional nature allows for the simultaneous activation of both the electrophile and the nucleophile. nih.gov

The term organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. This compound is a prime candidate for a bifunctional organocatalyst. It combines a Lewis acidic site (the boronic acid) and a Brønsted acid site (the carboxylic acid) within the same molecule. rsc.org

This dual functionality can be exploited in asymmetric synthesis, where the catalyst can organize reactants through a combination of covalent interactions (with the boronic acid) and non-covalent interactions like hydrogen bonding (with the carboxylic acid). nih.govworktribe.com For instance, in an asymmetric aldol (B89426) reaction, the boronic acid could activate the aldehyde electrophile while the carboxylic acid group could interact with the enolate nucleophile, controlling the stereochemical outcome of the reaction. This cooperative catalysis can lead to high efficiency and enantioselectivity in the formation of complex molecules without the need for transition metals.

Activation of Carboxylic Acids and Other Hydroxyl-Containing Substrates

Arylboronic acids are versatile catalysts capable of activating carboxylic acids and other hydroxyl-containing functional groups, facilitating a range of important chemical transformations under mild conditions. rsc.org This activation circumvents the need for wasteful stoichiometric activating agents, aligning with principles of atom economy. rsc.org

Activation of Carboxylic Acids: The primary mechanism through which arylboronic acids activate carboxylic acids is by forming a mixed acyloxyboronic acid intermediate. nih.govresearchgate.net This process involves a reversible condensation reaction between the boronic acid and the carboxylic acid, eliminating a molecule of water. researchgate.net The resulting mixed anhydride (B1165640) possesses a highly electrophilic carbonyl carbon, rendering it susceptible to nucleophilic attack by amines or alcohols to form amides or esters, respectively. rsc.orgnih.gov Theoretical and experimental studies suggest that the removal of water, often accomplished using molecular sieves, is essential to drive the equilibrium toward the activated intermediate and achieve high conversion. researchgate.netorganic-chemistry.org

The catalytic cycle is believed to involve the formation of the acyloxyboronic acid, which is then attacked by the nucleophile (e.g., an amine). This forms a tetracoordinate intermediate, which subsequently collapses to yield the final amide or ester product and regenerate the boronic acid catalyst. researchgate.netorganic-chemistry.org While various substituted arylboronic acids have been shown to be effective catalysts for these dehydrative amidations and esterifications, the catalytic efficiency can be influenced by the electronic and steric properties of substituents on the phenyl ring. organic-chemistry.orgacs.org For instance, electron-withdrawing groups can enhance the Lewis acidity of the boron atom, potentially increasing catalytic activity.

Activation of Hydroxyl-Containing Substrates: Beyond simple alcohols, boronic acids exhibit a remarkable ability to interact with substrates containing multiple hydroxyl groups, such as diols and carbohydrates. rsc.org They react with cis-1,2- or 1,3-diols to form stable five- or six-membered cyclic boronate esters. nih.govresearchgate.net This reversible covalent interaction serves two main purposes in synthesis:

Protection: The formation of a boronate ester can be used as a temporary protecting group for diols, allowing for selective reactions at other positions on the molecule. wikipedia.org

Activation and Site-Selectivity: The formation of a tetracoordinate boronate complex, particularly with catalysts containing an internal Lewis base, can enhance the nucleophilicity of one of the coordinated hydroxyl groups. acs.orgacs.org This principle has been successfully applied to the site-selective acylation, sulfonylation, and alkylation of unprotected carbohydrates, where the catalyst directs the functionalization to a specific hydroxyl group within a complex structure. acs.orgacs.orgnih.gov

While specific studies detailing the catalytic use of "this compound" in these activations are not prominently documented, its structure is consistent with that of other arylboronic acids used for these purposes. Its bifunctional nature, containing both the boronic acid and a carboxylic acid moiety, presents possibilities for unique applications in intramolecular catalysis or as a difunctional building block.

Applications in Multi-Component Reactions and Cascade Processes

Arylboronic acids are valuable reagents in multi-component reactions (MCRs) and cascade processes, which allow for the construction of complex molecular architectures in a single, efficient operation. Their stability, functional group tolerance, and well-understood reactivity in cross-coupling reactions make them ideal candidates for such synthetic strategies.

One notable application involves the one-pot, three-step reductive coupling reaction to form Csp2–Csp3 bonds. For example, a process has been developed for the synthesis of 4-(1-phenylethyl)-1,1′-biphenyl skeletons starting from an aromatic ketone, tosylhydrazide, and two equivalents of an arylboronic acid. mdpi.com This sequence combines:

The formation of a tosylhydrazone from the ketone.

A reductive coupling of the hydrazone with the first molecule of arylboronic acid.

A subsequent Suzuki cross-coupling reaction with the second molecule of arylboronic acid.

This type of one-pot, multi-step process highlights the utility of arylboronic acids in building molecular complexity rapidly. Similarly, boronic acids have been employed in three-component reactions to synthesize novel fluorescent boron(III) complexes from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-aminobenzenecarboxylic acids. researchgate.net

Although specific examples employing this compound in MCRs or cascade reactions are not detailed in the available literature, its structure suggests significant potential. The presence of three distinct reactive sites—the boronic acid, the carboxylic acid, and the chiral center—could be exploited to design novel and complex MCRs, potentially leading to diverse and stereochemically rich products.

Integration into Green Chemistry Methodologies

The use of arylboronic acids in organic synthesis is often aligned with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com The chemistry of this compound can be integrated into several green methodologies.

Use of Environmentally Benign Solvents and Reagents: A key application of arylboronic acids that exemplifies green chemistry is their conversion to phenols. This transformation can be achieved using environmentally benign oxidants like aqueous hydrogen peroxide (H₂O₂) in "green" solvents such as ethanol (B145695) or even water, often without the need for a catalyst. researchgate.netrsc.org These reactions are typically very fast, sometimes completing within a minute at room temperature, and produce water as the primary byproduct. researchgate.net This approach avoids the use of toxic reagents and harsh reaction conditions often associated with traditional methods for phenol synthesis. rsc.org The high efficiency of this method for various substituted arylboronic acids is well-documented. rsc.org

Catalysis over Stoichiometric Reagents: The application of boronic acids as catalysts, for instance in the direct amidation of carboxylic acids, adheres to the green chemistry principle of favoring catalytic processes over stoichiometric ones. rsc.org Catalytic methods reduce waste by minimizing the amount of reagents needed for a transformation.

Low Toxicity and Degradability: Boron-containing compounds, particularly boronic acids and their common degradation product, boric acid, are generally considered to have low toxicity. nih.gov Boric acid is a naturally occurring compound, and its formation as a byproduct in many reactions involving boronic acids represents a relatively benign waste stream. nih.gov

Table 1: Yields of Phenols from Arylboronic Acids via a Green Ipso-Hydroxylation Protocol This table presents data on the rapid, one-minute ipso-hydroxylation of various arylboronic acids using 30% H₂O₂ in ethanol at room temperature, demonstrating a highly efficient and green synthetic method. rsc.org

| Entry | Arylboronic Acid (Substituent) | Yield (%) |

| 1 | 4-Methoxy | 98 |

| 2 | 4-Ethyl | 94 |

| 3 | 4-Chloro | 97 |

| 4 | 4-Bromo | 95 |

| 5 | 4-Cyano | 82 |

| 6 | 4-Carboxylic acid | 91 |

| 7 | 2-Methyl | 96 |

| 8 | 2-Bromo | 83 |

Applications in Supramolecular Chemistry and Materials Science

Design of Chemical Sensors for Non-Biological Analytes

To fulfill the request, peer-reviewed studies detailing these specific applications for "3-(1-Carboxy-ethyl)-phenyl boronic acid" would be required.

Detection of Anions (e.g., fluoride (B91410), cyanide)

The electron-deficient boron atom in phenylboronic acids serves as a Lewis acid, enabling it to interact strongly with Lewis bases, including anions like fluoride (F⁻) and cyanide (CN⁻). nih.govbath.ac.uk This interaction forms the basis of sensing systems designed for the detection of these environmentally and biologically significant anions. nih.gov

The sensing mechanism typically involves a change in the optical or electrochemical properties of a reporter molecule upon the binding of the anion to the boronic acid group. For instance, the binding of a fluoride ion to the boron center causes a change in its hybridization from sp² to sp³, which can alter the electronic properties of the entire molecule. This change can be engineered to trigger a fluorescence response (either "turn-on" or "turn-off") or a color change, allowing for visual or spectrophotometric detection. bath.ac.uk While specific studies on 3-carboxyphenylboronic acid are limited, related functionalized phenylboronic acids have been successfully incorporated into anion sensors.

Table 1: Examples of Phenylboronic Acid-Based Anion Sensing This table presents illustrative data from related phenylboronic acid compounds to demonstrate the general sensing principle.

| Phenylboronic Acid Derivative | Analyte | Sensing Method | Observed Change |

|---|---|---|---|

| 3-Aminophenylboronic Acid | Fluoride | Impedimetric | Change in electrical impedance |

| Phenylboronic Acid Copolymer | Fluoride | Potentiometric | Change in electrode potential bath.ac.uk |

Recognition of Specific Small Molecules (e.g., saccharides, but excluding clinical detection)

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diol functionalities. grinnell.edunih.gov This property makes them exceptionally useful for the recognition and sensing of saccharides (sugars), which are rich in such diol units. grinnell.edu

The interaction involves the condensation of the boronic acid and the diol to form a stable five- or six-membered cyclic boronate ester. grinnell.edu This binding event is highly dependent on pH, as the tetrahedral boronate form, which is more prevalent at higher pH, binds more strongly with diols. grinnell.edumdpi.com This reversible binding has been harnessed to develop sophisticated sensors. In a typical fluorescent sensor, a fluorophore is integrated with the phenylboronic acid moiety. Saccharide binding alters the electronic environment of the boronic acid, which in turn modulates the fluorescence properties of the fluorophore through mechanisms like photoinduced electron transfer (PET) or internal charge transfer (ICT). nih.gov This results in a measurable change in fluorescence intensity or wavelength that correlates with the saccharide concentration. nih.gov

Table 2: Saccharide Recognition by Boronic Acid-Based Receptors This table shows representative data demonstrating the differential affinity of boronic acid systems for various saccharides.

| Receptor System | Saccharide Analyte | pH | Binding Affinity (K [M⁻¹]) |

|---|---|---|---|

| Cadmium-centered tris-boronic acid | Gluconic Acid | 7.0 | ~10,000,000 nih.gov |

| Benzoxaborole-containing gel | Fructose | 7.4 | Higher affinity (qualitative) nih.gov |

| Benzoxaborole-containing gel | Glucose | 7.4 | Lower affinity (qualitative) nih.gov |

Role in Crystal Engineering and Formation of Ordered Structures

The dual functionality of carboxyphenylboronic acids makes them powerful tools in crystal engineering, the design and synthesis of solid-state structures with desired properties. rsc.orgacs.orgacs.org The boronic acid group and the carboxylic acid group can participate in robust and directional hydrogen-bonding interactions, known as supramolecular synthons, which guide the self-assembly of molecules into predictable, ordered networks. rsc.org

Key hydrogen-bonding patterns include:

Carboxylic Acid Dimer: Two carboxylic acid groups interact via a pair of O-H···O hydrogen bonds to form a stable eight-membered ring.

Boronic Acid Dimer: Two boronic acid groups can also form a dimer through O-H···O hydrogen bonds.

Boronic Acid-Carboxylate Synthon: An interaction can occur between the boronic acid of one molecule and the carboxylate of another. rsc.org

Boronic Acid-Heterocycle Synthon: The boronic acid can form strong (B)O–H···N hydrogen bonds with nitrogen-containing heterocycles like pyridines. acs.orguiowa.edu

By combining 4-carboxyphenylboronic acid with complementary molecules like trans-1,2-bis(4-pyridyl)ethylene, researchers have constructed multi-component co-crystals with layered 2D structures. acs.orguiowa.edu In these architectures, the different functional groups form a network of heterosynthons that precisely control the arrangement of the components in the crystal lattice. acs.orguiowa.edu The conformation of the boronic acid group (syn or anti) also plays a crucial role in determining the final crystal packing. acs.org

Potential for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Construction

The defined geometry and directional bonding capabilities of 3-carboxyphenylboronic acid make it a promising candidate as a molecular building block, or "linker," for the construction of highly porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).